molecular formula C14H18ClN5OS3 B11407694 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11407694
M. Wt: 404.0 g/mol
InChI Key: JLGAKGMNVRSNLS-UHFFFAOYSA-N
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Description

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of sulfur, nitrogen, and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps. One common approach is to start with the formation of the 1,3,4-thiadiazole ring, which can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base. The resulting thiadiazole intermediate is then further functionalized with butylsulfanyl and propylsulfanyl groups through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of both butylsulfanyl and propylsulfanyl groups, as well as the chlorine atom. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H18ClN5OS3

Molecular Weight

404.0 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H18ClN5OS3/c1-3-5-7-23-14-20-19-13(24-14)18-11(21)10-9(15)8-16-12(17-10)22-6-4-2/h8H,3-7H2,1-2H3,(H,18,19,21)

InChI Key

JLGAKGMNVRSNLS-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCCC

Origin of Product

United States

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